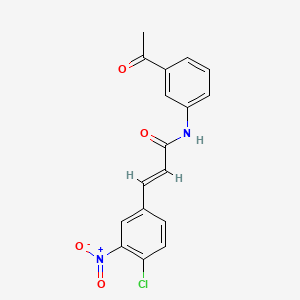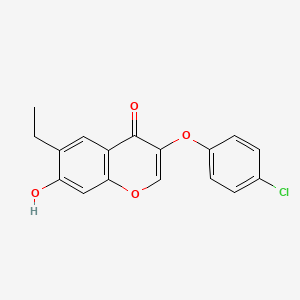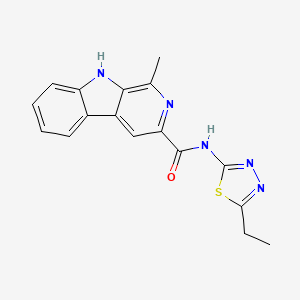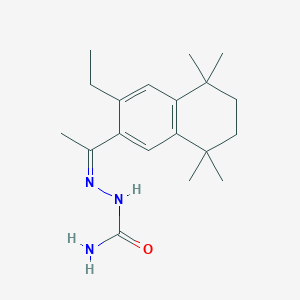![molecular formula C13H14N2OS2 B5911624 3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5911624.png)
3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone, also known as EMTB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. EMTB is a thiosemicarbazone derivative that has been synthesized through various methods and has been found to possess several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cancer cell growth and inflammation. 3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. 3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone has also been found to inhibit the activity of the protein NF-κB, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone has been found to possess several biochemical and physiological effects. 3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone has been shown to inhibit the growth of cancer cells, reduce inflammation, and induce apoptosis, or programmed cell death, in cancer cells. 3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone has also been found to possess antioxidant properties and has been shown to reduce oxidative stress in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone is its potential applications in cancer research. 3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone has been found to possess anti-cancer properties and has been shown to inhibit the growth of various cancer cells. 3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone also possesses anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of 3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone is its potential toxicity, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the research and development of 3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone. One of the main directions is the optimization of the synthesis method to improve the yield and purity of 3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone. Another direction is the investigation of the mechanism of action of 3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone to better understand its anti-cancer and anti-inflammatory properties. Further research is also needed to determine the potential toxicity of 3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone and its suitability for clinical use. Additionally, the potential applications of 3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone in other fields, such as neurodegenerative diseases and cardiovascular diseases, should be explored.
Synthesemethoden
3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone has been synthesized through various methods, including the reaction of thiosemicarbazide with 4-(methylthio)benzaldehyde, followed by the addition of ethyl acetoacetate and ammonium acetate. The resulting compound is then treated with hydrazine hydrate to yield 3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone. Other methods include the reaction of thiosemicarbazide with 4-(methylthio)benzaldehyde, followed by the addition of ethyl acetoacetate and formaldehyde, and the reaction of thiosemicarbazide with 4-(methylthio)benzaldehyde, followed by the addition of ethyl acetoacetate and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone has been found to possess several potential applications in scientific research. One of the main applications of 3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone is in the field of cancer research. 3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone has been found to possess anti-cancer properties and has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. 3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in various animal models.
Eigenschaften
IUPAC Name |
(5Z)-3-ethyl-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-3-15-12(16)11(14-13(15)17)8-9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3,(H,14,17)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDPEIMZNGOTHB-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)SC)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)SC)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-ethyl-5-[4-(methylsulfanyl)benzylidene]-2-thioxoimidazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-phenoxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911547.png)

![1-(4-bromophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5911553.png)
![N-{1-[(methylamino)carbonyl]-2-phenylvinyl}-2-furamide](/img/structure/B5911566.png)

![N-(3-methylphenyl)-2-{4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B5911573.png)
![N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911574.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide](/img/structure/B5911580.png)

![2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5911590.png)



